3-(2,3-Dimethoxyphenyl)azetidin-3-ol is a synthetic organic compound characterized by the presence of an azetidine ring with a hydroxyl group and a dimethoxyphenyl substituent. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The molecular formula for this compound is , and it has a molecular weight of approximately 221.27 g/mol. This compound's unique structure contributes to its potential applications in various scientific fields, particularly in medicinal and chemical research.
The synthesis of 3-(2,3-Dimethoxyphenyl)azetidin-3-ol typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, pressure, and solvent choice, to ensure high yields and minimize by-products. The use of catalysts may also be explored to improve reaction rates.
The molecular structure of 3-(2,3-Dimethoxyphenyl)azetidin-3-ol features:
The compound can undergo various chemical reactions typical for azetidines:
The specific reaction pathways depend on the functional groups present and the reaction conditions employed. Detailed mechanistic studies are often necessary to elucidate these pathways.
The mechanism of action for 3-(2,3-Dimethoxyphenyl)azetidin-3-ol involves interactions with biological targets:
Data regarding specific targets or pathways remain limited and warrant further investigation.
Relevant data on melting point and boiling point are not extensively documented but are essential for practical applications.
3-(2,3-Dimethoxyphenyl)azetidin-3-ol has several potential scientific uses:
1.1. Mycobacterium tuberculosis Polyketide Synthase 13 as a High-Value Target
Polyketide Synthase 13 (Pks13) is a multidomain enzyme (acyltransferase, ketosynthase, acyl carrier protein, and thioesterase domains) responsible for the final condensation step in mycolic acid biosynthesis within Mycobacterium tuberculosis [3] [10]. Mycolic acids are α-alkyl, β-hydroxy very-long-chain fatty acids (C60–C90) that form an impermeable barrier in the mycobacterial cell envelope, conferring intrinsic resistance to antibiotics and host immune responses [9] [10]. Genetic knockdown studies confirm that Pks13 is essential for bacterial viability in vitro and in vivo, as its disruption halts mycolic acid production, leading to cell lysis [2] [3]. With tuberculosis (TB) causing ~1.6 million annual deaths and rising drug resistance, Pks13 represents a clinically unexploited target with no pre-existing clinical resistance [2] [6].
Pks13 catalyzes the Claisen condensation between two lipid substrates: a C22–C26 α-alkyl chain (transferred to its acyl carrier protein 2 domain) and a C40–C70 meromycolate chain (loaded onto acyl carrier protein 1). The ketosynthase domain merges these chains into α-alkyl β-ketomycolic acid, which the thioesterase domain releases onto trehalose for cell-wall integration [3] [10]. Disrupting this process is lethal to M. tuberculosis, as validated by:
Table 1: Consequences of Pks13 Inhibition in M. tuberculosis
Effect | Experimental Evidence |
---|---|
Mycolic acid depletion | Loss of cell-wall integrity; increased permeability to rifampicin [3] [10] |
Bactericidal activity | Reduced survival in macrophages and murine infection models [6] |
Synergy with frontline drugs | Enhanced efficacy of isoniazid and bedaquiline [2] |
The thioesterase domain (Pks13-TE) is a druggable pocket for small-molecule inhibition. Crystal structures (e.g., PDB ID: 8Q17) reveal a catalytic triad (Ser1533, Asp1560, His1699) and a hydrophobic tunnel that accommodates lipid substrates [5] [10]. Key features include:
Table 2: Key Binding Interactions in the Pks13-TE Domain
Residue | Role in Inhibition |
---|---|
Phe1670 | π-stacking with aromatic inhibitor cores (e.g., benzofuran) |
Asp1644 | Hydrogen bonding to phenolic –OH groups; resistance hotspot (D1644G) [6] |
Tyr1663/Tyr1674 | Hydrophobic enclosure for basic amine groups (e.g., piperidine) |
Asn1640 | Hydrogen bonding to protonated amines in inhibitors |
Early Pks13-TE inhibitors, like the benzofuran TAM16 (MIC = 0.08 μM), demonstrated potent in vivo efficacy but were terminated due to cardiotoxicity risks [2] [6]. Key liabilities included:
Table 3: Comparison of Pks13-TE Inhibitor Chemotypes
Chemotype | Representative Compound | Pks13 IC50 (μM) | hERG IC50 (μM) | Outcome |
---|---|---|---|---|
Benzofuran | TAM16 | 0.32 | 6.9 | Terminated (cardiotox.) |
Oxadiazole | Pks13-TE inhibitor 3 | 1.55 | >30 | Preclinical evaluation |
Azetidin-3-ol | Undisclosed | Not reported | Predicted low risk | Early exploration |
The 3-(2,5-dimethoxyphenyl)azetidin-3-ol scaffold offers a promising alternative: its compact structure avoids lipophilic amines, potentially mitigating hERG risks while enabling optimized binding to the Pks13-TE hydrophobic pocket [1] [5]. Future efforts require crystallography to validate binding modes and medicinal chemistry to enhance potency.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: